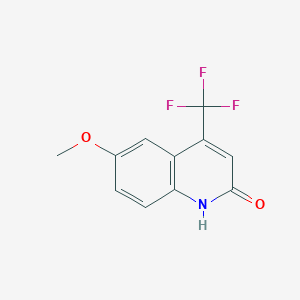

6-Methoxy-4-(trifluoromethyl)-2-quinolinol

Descripción

Significance of the Quinoline (B57606) Core Structure in Chemical Research

The quinoline core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. tandfonline.comnih.govbohrium.com This versatility has made it a focal point in the search for new therapeutic agents. nih.govbenthamdirect.com The significance of the quinoline scaffold is underscored by its presence in a wide array of natural products, most notably quinine, an alkaloid from the bark of the cinchona tree used to treat malaria. nih.govrsc.org

The planar nature of the quinoline ring system allows it to intercalate with DNA, a mechanism that contributes to the anticancer properties of some of its derivatives. researchgate.netorientjchem.org Furthermore, the nitrogen atom in the ring can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking interactions, both of which are crucial for binding to biological receptors. researchgate.net Its unique chemical properties and reactivity make it a valuable building block in the synthesis of complex molecules. numberanalytics.com The quinoline moiety is found in numerous FDA-approved drugs, highlighting its profound impact on modern medicine. tandfonline.comnih.gov

Overview of Substituted Quinoline Derivatives and Their Chemical Diversity

The chemical diversity of quinoline derivatives is vast, arising from the ability to introduce various functional groups at different positions on the bicyclic ring system. ijresm.comiosrjournals.org These substitutions significantly influence the molecule's physicochemical properties and biological activity, leading to a broad spectrum of pharmacological effects. biointerfaceresearch.comorientjchem.org

Substituted quinolines have been extensively investigated and have shown a remarkable range of biological activities, including:

Antimalarial: Chloroquine and mefloquine (B1676156) are classic examples of quinoline-based antimalarial drugs. nih.govrsc.org

Anticancer: Derivatives like camptothecin (B557342) and its analogues are potent antitumor agents. tandfonline.comnih.govnih.gov

Antibacterial: Fluoroquinolones, such as ciprofloxacin, are a major class of antibiotics with a quinoline core. nih.govrsc.org

Antiviral, Antifungal, and Anti-inflammatory: Various quinoline derivatives have demonstrated efficacy against viruses, fungi, and inflammatory processes. benthamdirect.comnih.govrsc.org

The ability to modify the quinoline scaffold allows medicinal chemists to fine-tune the activity, selectivity, and pharmacokinetic properties of these compounds, leading to the development of new and more effective therapeutic agents. nih.govbohrium.com

Research Context of 6-Methoxy-4-(trifluoromethyl)-2-quinolinol within the Quinolinol Class

This compound belongs to the quinolinol (or hydroxyquinoline) subclass of quinolines. A key feature of 2-quinolinols is their existence in tautomeric equilibrium with their 2-quinolone form. The specific compound features a methoxy (B1213986) group (-OCH₃) at the 6-position and a trifluoromethyl group (-CF₃) at the 4-position. These substitutions are significant in the context of drug design.

The methoxy group is a common substituent in many biologically active quinolines. nih.govnbinno.com It can act as a hydrogen bond acceptor and influence the electronic properties and metabolic stability of the molecule. The trifluoromethyl group is a strong electron-withdrawing group and is often introduced into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity. ossila.com

While specific research on this compound is not extensively detailed in the provided results, the research context can be inferred from studies on closely related analogues. For instance, derivatives of 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (B1362431) are investigated as precursors for antitubercular and antiplasmodial agents. ossila.com Similarly, 6-methoxy-2-arylquinoline derivatives have been synthesized and evaluated as P-glycoprotein inhibitors, which are important in overcoming multidrug resistance in cancer. nih.gov The synthesis of related structures, such as 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile, has also been reported, indicating interest in this substitution pattern for creating novel chemical entities. researchgate.net Therefore, research into this compound likely focuses on its potential as a scaffold for developing new therapeutic agents, leveraging the combined electronic and steric properties of its methoxy and trifluoromethyl substituents.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₈F₃NO₂ |

| Molecular Weight | 243.18 g/mol |

| Synonyms | 6-methoxy-4-(trifluoromethyl)quinolin-2-ol |

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONNDNMHYHDVIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Design and Methodologies for 6 Methoxy 4 Trifluoromethyl 2 Quinolinol and Analogous Structures

General Strategies for the Construction of the Quinoline (B57606) Scaffold

The synthesis of the quinoline ring system has been a subject of intense investigation for over a century, leading to a rich collection of synthetic protocols. These methods can be broadly categorized into classical annulation reactions, which form the historical foundation of quinoline chemistry, and contemporary approaches that leverage modern catalytic systems and reaction concepts for enhanced efficiency and scope.

Classical methods for quinoline synthesis typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. nih.govnih.gov These named reactions, while foundational, often require harsh conditions but remain in use for their reliability in constructing the core quinoline scaffold. nih.govmdpi.com

Skraup and Doebner-von Miller Reactions: The Skraup synthesis involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.goviipseries.org A related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones. nih.govijpsjournal.comresearchgate.net

Combes and Conrad-Limpach Syntheses: The Combes synthesis produces quinolines from the acid-catalyzed reaction of anilines with β-diketones. nih.goviipseries.org Similarly, the Conrad-Limpach synthesis employs β-ketoesters, which upon condensation with anilines and subsequent thermal cyclization, yield 4-hydroxyquinolines (4-quinolinols). nih.govnih.gov

Friedländer Synthesis: This approach involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). nih.goviipseries.orgmdpi.com A significant advantage is the unambiguous regioselectivity in the final product. nih.gov

Gould-Jacobs Reaction: This method is particularly relevant for synthesizing 4-hydroxyquinoline derivatives. It begins with the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent saponification/decarboxylation. nih.gov

Contemporary strategies often focus on improving the efficiency, substrate scope, and functional group tolerance of quinoline synthesis through the use of transition-metal catalysis and innovative reaction cascades. nih.govmdpi.com These methods include multicomponent reactions (MCRs) which allow for the construction of complex quinoline structures in a single step from multiple starting materials. researchgate.net Transition-metal-catalyzed C-H activation and annulation strategies have also emerged as powerful tools for assembling the quinoline ring system under milder conditions. mdpi.com

| Named Reaction | Key Reactants | General Product | Reference |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Quinoline | nih.goviipseries.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | nih.govijpsjournal.com |

| Combes Synthesis | Aniline, β-Diketone | Substituted Quinolines | nih.goviipseries.org |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinolines | nih.govnih.gov |

| Friedländer Synthesis | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Substituted Quinolines | nih.govmdpi.com |

| Gould-Jacobs Reaction | Aniline, Ethoxymethylenemalonate Ester | 4-Hydroxyquinoline-3-carboxylates | nih.gov |

In recent years, the principles of green chemistry have been increasingly applied to quinoline synthesis to address the drawbacks of classical methods, such as the use of hazardous reagents, harsh conditions, and significant waste generation. researchgate.netijpsjournal.comresearchgate.netacs.org The focus has shifted towards developing more sustainable and environmentally benign protocols. researchgate.nettetrahedron-green-chem.com

Key aspects of green quinoline synthesis include:

Use of Green Catalysts: A variety of eco-friendly catalysts have been employed, including p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix nih.govarene, and various nanocatalysts. researchgate.nettetrahedron-green-chem.com These catalysts are often recyclable and can promote reactions with high efficiency under mild conditions. acs.orgnih.gov

Benign Solvents: The replacement of hazardous organic solvents with greener alternatives like water, ethanol, ionic liquids, or deep eutectic solvents (DESs) is a central theme. ijpsjournal.comresearchgate.nettetrahedron-green-chem.com In some cases, reactions can be performed under solvent-free conditions. ijpsjournal.comnih.gov

Energy-Efficient Methods: Techniques such as microwave-assisted synthesis (MAS) and ultrasound irradiation are used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govijpsjournal.com

One-Pot and Multicomponent Reactions: Designing syntheses as one-pot or multicomponent processes enhances atom economy and reduces the need for intermediate purification steps, thereby minimizing waste. researchgate.nettetrahedron-green-chem.com

| Green Approach | Examples/Techniques | Advantages | Reference |

|---|---|---|---|

| Green Catalysts | p-TSA, Nanocatalysts (e.g., Fe3O4, ZnO), Solid Acids | Recyclability, Mild Conditions, High Efficiency | researchgate.nettetrahedron-green-chem.comnih.gov |

| Alternative Solvents | Water, Ethanol, Ionic Liquids, Solvent-Free | Reduced Toxicity and Environmental Impact | ijpsjournal.comresearchgate.nettetrahedron-green-chem.com |

| Energy Sources | Microwave Irradiation, Ultrasound | Reduced Reaction Times, Improved Yields | nih.govijpsjournal.com |

| Process Intensification | One-Pot Synthesis, Multicomponent Reactions | Higher Atom Economy, Reduced Waste | researchgate.nettetrahedron-green-chem.com |

Targeted Synthesis of Trifluoromethylated Quinoline Architectures

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties, such as lipophilicity and metabolic stability. colab.ws Consequently, the development of methods for synthesizing trifluoromethylated quinolines is of great interest.

One of the most direct strategies to achieve regioselective trifluoromethylation is to employ building blocks that already contain the CF3 group. This approach incorporates the trifluoromethyl moiety into the quinoline scaffold during the primary ring-forming (annulation) steps.

For instance, the synthesis of 2-(trifluoromethyl)quinolines can be achieved through a sequence involving the reaction of α-CF3-enamines with 2-nitrobenzaldehydes. rsc.org The resulting intermediate undergoes reductive cyclization to form the desired quinoline. Another approach involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives. The product of this reaction can then undergo intramolecular cyclization under reflux conditions to afford 4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitriles. researchgate.net Similarly, 6-amino-4-(trifluoromethyl)quinolines have been synthesized via an electrophilic aromatic substitution reaction catalyzed by sulfuric acid, starting from trifluoromethyl-substituted enamino ketones. beilstein-archives.org

An alternative to the building block approach is the direct trifluoromethylation of a pre-formed quinoline ring. This strategy is valuable for late-stage functionalization. These reactions often proceed via radical pathways, utilizing reagents that can generate the trifluoromethyl radical (•CF3).

Direct C–H trifluoromethylation allows for the introduction of a CF3 group without the need for pre-functionalized substrates like halides. colab.ws For example, a manganese-mediated protocol using the Langlois reagent (CF3SO2Na) has been developed for the regioselective C–H trifluoromethylation of certain nitrogen heterocycles. acs.org While achieving precise regioselectivity on the quinoline ring can be challenging, the development of directing groups and specific catalytic systems continues to advance this field. The choice of reaction conditions and reagents is crucial for controlling the position of trifluoromethylation on the quinoline scaffold. colab.ws

Introduction of Methoxy (B1213986) and Hydroxyl Functionalities on the Quinoline Ring System

The synthesis of 6-methoxy-4-(trifluoromethyl)-2-quinolinol requires the specific placement of methoxy and hydroxyl groups on the quinoline core.

The introduction of a methoxy group at the C6 position is typically achieved by starting with a correspondingly substituted aniline. For example, p-anisidine (4-methoxyaniline) is a common precursor in classical quinoline syntheses, such as the Doebner-von Miller or Conrad-Limpach reactions, which directly installs the methoxy group at the desired C6 position of the final quinoline product. mdpi.comnih.gov

The 2-hydroxyl functionality is a characteristic feature of quinolones. Quinolines bearing a hydroxyl group at the C2 or C4 positions exist in a tautomeric equilibrium with their corresponding oxo (quinolone) forms. iust.ac.irossila.com The 2-quinolone tautomer is generally the more stable form. Syntheses that yield 2-hydroxyquinolines, such as the Conrad-Limpach-Knorr synthesis, are effective methods for creating this structural motif. iipseries.org Direct hydroxylation of the quinoline ring at C2 can also be achieved using potassium hydroxide at high temperatures, a process that forms the 2-quinolone product. iust.ac.ir The specific synthesis of 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (B1362431) demonstrates a pathway where the 4-hydroxy group is installed as part of the cyclization process, resulting in the stable quinolone tautomer. ossila.com The mechanistic pathways of hydroxyl radical reactions with quinoline have also been studied, providing insight into the distribution of various hydroxylated products. nih.gov

Derivatization and Structural Modification of this compound

The presence of multiple reactive sites in this compound, including the quinoline ring system and the hydroxyl group, allows for a variety of structural modifications. These modifications are crucial for tuning the compound's physicochemical properties and biological activity.

Regioselective Functionalization Techniques

The regioselective functionalization of the quinoline core is a key strategy for creating a diverse library of derivatives. The electron-donating methoxy group at the 6-position and the electron-withdrawing trifluoromethyl group at the 4-position influence the reactivity of the aromatic rings, directing electrophilic and nucleophilic substitutions to specific positions.

C-H Activation:

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of quinoline systems. While specific studies on this compound are limited, general principles of C-H activation on quinolines can be extrapolated. For instance, palladium-catalyzed C-H arylation often occurs at the C2 or C8 positions, depending on the directing group and reaction conditions. The inherent electronic properties of the substituents on the target molecule would likely influence the regioselectivity of such transformations.

Halogenation:

Electrophilic halogenation of quinolinols can provide valuable intermediates for further cross-coupling reactions. The position of halogenation is dictated by the directing effects of the existing substituents. In a related quinoline system, the methoxy group is known to direct electrophiles to the ortho and para positions. Therefore, halogenation of this compound is anticipated to occur primarily at the C5 and C7 positions of the benzene ring.

| Reagent | Position of Halogenation | Reference Compound |

| N-Chlorosuccinimide (NCS) | C5 or C7 | 6-Methoxyquinoline (B18371) derivative |

| N-Bromosuccinimide (NBS) | C5 or C7 | 6-Methoxyquinoline derivative |

| N-Iodosuccinimide (NIS) | C5 or C7 | 6-Methoxyquinoline derivative |

Nitration:

Nitration of the quinoline ring introduces a nitro group, which can be further reduced to an amino group, providing a handle for a wide range of chemical transformations. The nitration of 4-hydroxy- and 4-methoxy-quinoline derivatives has been shown to be highly regioselective, with the nitro group predominantly introduced at the C6 and C8 positions. rsc.org Given the presence of the methoxy group at the 6-position in the target compound, nitration would likely be directed to the C5 or C7 positions. A study on the nitration of 2-hydroxy-4,6-dimethylquinoline provides further insight into the reactivity of such systems. rsc.org

| Nitrating Agent | Position of Nitration | Reference Compound |

| HNO₃/H₂SO₄ | C5 or C7 | 4-Hydroxyquinoline |

| KNO₃/H₂SO₄ | C5 or C7 | 4-Methoxyquinoline |

Modification of the Quinolinol Hydroxyl Group

The hydroxyl group at the 2-position of the quinolinol ring is a versatile functional group that can be readily modified to produce a variety of derivatives, including ethers and esters. This tautomeric system can exist in both the keto (quinolinone) and enol (quinolinol) forms, and its reactivity is influenced by the reaction conditions.

Alkylation/Etherification:

The hydroxyl group can be alkylated to form ethers through various methods, most commonly the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide or other electrophile. The choice of base and solvent is critical to control the selectivity between O-alkylation and N-alkylation in the tautomeric quinolinone form.

A study on the chemoselective O-alkylation of similar heterocyclic systems, 4-(trifluoromethyl)pyrimidin-2(1H)-ones, highlights strategies to favor the formation of O-alkylated products. nih.gov In the case of this compound, reaction with an alkyl halide in the presence of a suitable base would yield the corresponding 2-alkoxy derivative.

| Alkylating Agent | Base | Product |

| Methyl Iodide | K₂CO₃ | 2,6-Dimethoxy-4-(trifluoromethyl)quinoline |

| Ethyl Bromide | NaH | 2-Ethoxy-6-methoxy-4-(trifluoromethyl)quinoline |

| Benzyl Chloride | Cs₂CO₃ | 2-(Benzyloxy)-6-methoxy-4-(trifluoromethyl)quinoline |

Esterification:

Esterification of the quinolinol hydroxyl group can be achieved by reaction with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. This reaction typically proceeds smoothly to give the corresponding 2-acyloxyquinoline derivative. Direct esterification with a carboxylic acid can also be accomplished using a condensing agent. researchgate.net

| Acylating Agent | Base | Product |

| Acetyl Chloride | Pyridine | 6-Methoxy-4-(trifluoromethyl)quinolin-2-yl acetate |

| Benzoyl Chloride | Triethylamine | 6-Methoxy-4-(trifluoromethyl)quinolin-2-yl benzoate |

| Acetic Anhydride | DMAP | 6-Methoxy-4-(trifluoromethyl)quinolin-2-yl acetate |

Advanced Spectroscopic and Structural Characterization of 6 Methoxy 4 Trifluoromethyl 2 Quinolinol and Its Derivatives

Comprehensive Spectroscopic Elucidation Techniques

A combination of spectroscopic methods is essential for the unambiguous structural assignment and characterization of 6-Methoxy-4-(trifluoromethyl)-2-quinolinol. Each technique provides unique insights into the molecular framework, functional groups, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide definitive information about its chemical structure.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on the quinoline (B57606) ring system, the methoxy (B1213986) group protons, and the hydroxyl proton. The aromatic protons would appear as a set of multiplets in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns determined by their positions on the bicyclic ring. The methoxy group (-OCH₃) protons would present as a sharp singlet, typically around 3.9 ppm mdpi.com. The hydroxyl (-OH) proton of the 2-quinolinol tautomer would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atom of the trifluoromethyl group (-CF₃) would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The carbon atoms of the quinoline ring would resonate in the aromatic region (approximately 100-160 ppm), with the carbon bearing the methoxy group appearing at a distinct chemical shift. For instance, in related 6-methoxyquinoline (B18371) derivatives, the methoxy carbon is observed around 56 ppm nih.gov. The carbonyl-like carbon at the 2-position in the quinolinol form would also have a characteristic downfield chemical shift.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The trifluoromethyl group in this compound would be expected to show a singlet in the ¹⁹F NMR spectrum, providing clear evidence for the presence and electronic environment of this functional group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Based on Analogous Structures

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 (multiplets) | 100 - 160 |

| -OCH₃ | ~3.9 (singlet) | ~56 |

| -OH | Broad singlet | - |

| C=O | - | Downfield shift |

| -CF₃ | - | Quartet |

Note: The predicted values are based on data from analogous substituted quinoline compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3400-2500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, which may be involved in hydrogen bonding. A strong absorption band characteristic of the C=O stretch of the 2-quinolone tautomer would be anticipated around 1650-1680 cm⁻¹. The C-O stretching vibrations of the methoxy group would likely appear as strong bands in the 1250-1000 cm⁻¹ region nih.gov. The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and fall in the 1350-1100 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Raman spectroscopy, which is sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic rings and the C-CF₃ bond would be expected to give rise to strong Raman signals. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule dergipark.org.tr.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency Range (cm⁻¹) | Vibrational Mode |

| O-H | 3400 - 2500 (broad) | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C=O | 1680 - 1650 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C-F (of CF₃) | 1350 - 1100 (strong) | Stretching |

| C-O (methoxy) | 1250 - 1000 (strong) | Stretching |

Note: These are general expected ranges and can vary based on the specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like quinolines. The UV-Vis spectrum of this compound would be expected to display absorption bands corresponding to π→π* transitions within the aromatic quinoline system. The position and intensity of these bands are influenced by the substituents. The methoxy group, being an electron-donating group, and the trifluoromethyl group, an electron-withdrawing group, would both affect the energy of the electronic transitions. Studies on similar 4-trifluoromethyl-2-quinolones have shown that these compounds can exhibit fluorescence, indicating their potential for applications in materials science colab.ws. The specific absorption and emission maxima would be crucial parameters for understanding the photophysical properties of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₁₁H₈F₃NO₂), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules such as CO, HCN, and radicals like CH₃ from the methoxy group. The presence of the trifluoromethyl group would also lead to characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be expected, along with other significant fragment ions that can be rationalized based on the structure of the molecule.

Solid-State Structural Determination via X-ray Crystallography

While spectroscopic techniques provide a wealth of information about the molecular structure, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

For this compound, a single-crystal X-ray diffraction study would confirm the tautomeric form present in the solid state (i.e., the 2-quinolinol versus the 2-quinolone form). It would also elucidate the planarity of the quinoline ring system and the orientation of the methoxy and trifluoromethyl substituents. Intermolecular hydrogen bonding involving the hydroxyl group and the carbonyl oxygen (in the quinolone tautomer) would likely play a significant role in the crystal packing. To date, a crystal structure for this compound has not been reported in the public domain. However, the crystal structures of related fluorinated quinoline analogs have been determined, providing insights into the types of solid-state interactions that can be expected nih.gov.

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for the characterization of chiral molecules. This compound itself is not chiral. However, if chiral centers are introduced into its derivatives, for example, through substitution at the nitrogen atom or elaboration of the quinoline core, then chiroptical methods would be indispensable for distinguishing between enantiomers and determining their absolute configuration.

The synthesis and study of chiral derivatives of this scaffold could be a valuable area of research, particularly for applications in asymmetric catalysis or as chiral ligands. In such cases, CD spectroscopy would measure the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer. Currently, there is limited information available in the literature regarding the chiroptical properties of chiral derivatives of this compound.

Computational Chemistry and Theoretical Analysis of 6 Methoxy 4 Trifluoromethyl 2 Quinolinol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These investigations can predict molecular geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic characteristics of molecules. scirp.org By applying functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the ground-state structure of 6-Methoxy-4-(trifluoromethyl)-2-quinolinol can be accurately predicted. researchgate.net These calculations yield key geometric parameters, including bond lengths and angles, providing a detailed three-dimensional view of the molecule.

Beyond geometry, DFT calculations elucidate crucial electronic properties. scirp.orgnih.gov Parameters such as dipole moment, polarizability, and the distribution of atomic charges (e.g., Mulliken charges) can be computed. scirp.org This information helps in understanding the molecule's polarity and its interactions with other molecules and its environment.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar quinoline (B57606) derivatives calculated using DFT methods.

| Property | Predicted Value | Unit |

| Total Energy | -1250.5 | Hartrees |

| Dipole Moment | 3.5 | Debye |

| Polarizability | 25.8 | ų |

| Heat Capacity (Cv) | 55.2 | cal/mol·K |

| Entropy (S) | 110.4 | cal/mol·K |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. researchgate.net

Table 2: Frontier Molecular Orbitals and Reactivity Descriptors for this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar quinoline derivatives calculated using DFT methods.

| Parameter | Formula | Predicted Value (eV) |

| HOMO Energy (EHOMO) | - | -6.8 |

| LUMO Energy (ELUMO) | - | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Ionization Potential (I) | -EHOMO | 6.8 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.25 |

The distribution of the HOMO and LUMO across the molecular structure, often visualized as orbital plots, reveals the most probable sites for nucleophilic and electrophilic attacks, respectively. researchgate.net

The 2-quinolinol structure is known to exist in equilibrium with its tautomeric form, a 2-quinolone. This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring. researchgate.net The "quinolinol" name refers to the lactim (enol) form, while the keto tautomer is systematically named 6-methoxy-4-(trifluoromethyl)quinolin-2(1H)-one (the lactam form).

Computational methods, particularly DFT, are highly effective for studying these tautomeric equilibria. nih.govnih.govresearchgate.net By calculating the total electronic energies of both the lactam and lactim forms, the relative stability of the two tautomers can be determined. The tautomer with the lower calculated energy is predicted to be the more stable and thus the predominant species in the ground state. Studies on similar 2-pyridone systems have shown that the equilibrium can be influenced by substituents and the solvent environment. nih.govresearchgate.net For 2-quinolinols, the lactam form is often found to be more stable. The calculations can also model the transition state of the intramolecular proton transfer, providing insights into the energy barrier of the isomerization process.

Molecular Modeling and Simulation Methodologies

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and interactions with other molecules, which is crucial for predicting its behavior in a biological system.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation calculates the trajectory of a system by integrating Newton's laws of motion, providing a detailed view of conformational changes and molecular flexibility.

For a molecule like this compound, MD simulations can reveal the rotational freedom of its substituent groups, such as the methoxy (B1213986) group. By simulating the molecule in a solvent (e.g., water) over a period of nanoseconds, one can observe its stable conformations and the transitions between them. This provides insight into the molecule's dynamic shape and how it might adapt to fit into a biological target like an enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.tr The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. researchgate.net

To develop a QSAR model for a class of compounds including this compound, a dataset of molecules with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is required. nih.gov For each molecule, a set of molecular descriptors is calculated. These can include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Indices describing molecular branching and shape.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges. researchgate.net

Physicochemical properties: LogP (lipophilicity), molar refractivity.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates the descriptors with the observed activity. sphinxsai.com Such a model can then be used to predict the activity of new, unsynthesized molecules and to guide the design of more potent analogs by identifying which structural features are most important for the desired biological effect. researchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Relevance |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Governs electrostatic and orbital interactions |

| Steric | Molar Volume, Molar Refractivity | Relates to the size and shape of the molecule |

| Hydrophobic | LogP | Describes partitioning between aqueous and lipid phases |

| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular connectivity |

| Thermodynamic | Enthalpy, Entropy | Relates to the stability and binding energy |

Molecular Docking for Ligand-Biomolecular Interactions (in vitro mechanistic insights)

No specific research findings on the molecular docking of this compound are currently available in the scientific literature.

Investigative Applications and Mechanistic Studies of 6 Methoxy 4 Trifluoromethyl 2 Quinolinol and Analogous Compounds

Development of Chemical Sensors and Probes

The unique structural and electronic properties of quinoline (B57606) derivatives make them excellent candidates for the development of fluorescent chemosensors. nih.gov These sensors are designed to detect specific ions or molecules through observable changes in their fluorescence, offering high sensitivity and real-time detection capabilities. rsc.org The quinoline core acts as a robust fluorophore, and its structure can be readily modified to create receptors for a wide array of analytes. nih.gov

Design Principles for Fluorescent Chemosensors

The rational design of fluorescent chemosensors based on the quinoline scaffold involves a modular approach, typically incorporating three key domains: a signaling unit (fluorophore), a recognition unit (receptor or ionophore), and a linker. nih.gov

Fluorophore: The quinoline ring system is an effective fluorophore. Its rigid, planar structure and extensive π-conjugated system are conducive to strong fluorescence emission. The emission properties, such as wavelength and quantum yield, can be precisely tuned by attaching electron-donating or electron-withdrawing groups to the ring. For instance, the methoxy (B1213986) group at the 6-position acts as an electron donor, while the trifluoromethyl group at the 4-position is a strong electron acceptor, creating an intramolecular charge transfer (ICT) character that can make the emission highly sensitive to the local environment. beilstein-journals.org

Recognition Unit: This is the part of the sensor that selectively binds to the target analyte (e.g., a metal ion or an anion). For quinolinol-based sensors, the hydroxyl and quinoline nitrogen atoms can form a chelating cavity suitable for binding metal ions. For anion sensing, hydrogen-bond donor groups (like N-H) can be incorporated into the structure. nih.gov The design of this unit is crucial for the sensor's selectivity.

The synthesis of these modular probes is often streamlined through modern organic chemistry techniques, such as palladium-catalyzed cross-coupling reactions, which allow for the rapid generation of diverse libraries of quinoline-based sensors for high-throughput screening and optimization. nih.gov

Mechanisms of Metal Ion Recognition (e.g., Chelation-Enhanced Fluorescence, CHEF)

Many quinoline-based sensors designed for metal ion detection operate via the Chelation-Enhanced Fluorescence (CHEF) mechanism. researchgate.net In the absence of a target metal ion, the fluorescence of the sensor molecule is often low or "quenched." This quenching can occur through various non-radiative decay pathways, such as photoinduced electron transfer (PET) from a donor part of the molecule (e.g., an amine) to the excited quinoline fluorophore, or through vibrations and rotations within the molecule that dissipate the excited-state energy.

Upon binding of a metal ion, the following events typically occur:

Chelation: The metal ion coordinates with the receptor site, which often includes the quinoline nitrogen and a hydroxyl or other donor group. This forms a more rigid, planar complex. nih.gov

Inhibition of Quenching: The coordination to the metal ion effectively blocks the non-radiative decay pathways. For instance, if PET is the quenching mechanism, the binding of the metal cation to the electron-donating group lowers its HOMO energy level, making electron transfer to the excited fluorophore energetically unfavorable.

Fluorescence Enhancement: With the non-radiative pathways suppressed, the excited molecule is more likely to relax by emitting a photon, leading to a significant increase in fluorescence intensity—a "turn-on" response. rsc.orgresearchgate.net

This principle has been successfully applied to create selective sensors for various metal ions. For example, quinoline derivatives have been engineered to detect biologically important ions like Zn²⁺ and toxic heavy metal ions such as Pb²⁺ with high sensitivity in aqueous media. nih.govrsc.org The selectivity is determined by the specific geometry and electronic nature of the chelation site, which dictates its affinity for different metal ions.

| Sensor Base | Target Ion | Response Type | Proposed Mechanism | Detection Limit |

|---|---|---|---|---|

| Quinoline-Schiff Base | Pb²⁺ | Fluorescence Quenching ("Off") | Complexation | 9.9 x 10⁻⁷ M nih.gov |

| Hydrazone-Quinoline | Zn²⁺ | Fluorescence Enhancement ("On") | CHEF | 4.48 µM rsc.org |

| Quinoline Derivative | Al³⁺ | Fluorescence Quenching ("Off") | Complexation | 1.75 x 10⁻⁷ M ingentaconnect.com |

Anion Sensing Mechanisms

While quinoline sensors are more commonly developed for cations, they can also be designed to detect anions. The sensing mechanism for anions is fundamentally different and typically relies on hydrogen bonding interactions or deprotonation events. nih.gov

A common strategy involves incorporating a hydrogen bond donor moiety, such as a thiosemicarbazone (N-H) group, onto the quinoline scaffold. The sensing process can proceed in stages:

Hydrogen Bonding: At low concentrations of a basic anion, such as fluoride (B91410) (F⁻), a hydrogen bond forms between the anion and the N-H proton of the sensor. This initial interaction can cause a perceptible change in the sensor's absorption or emission spectrum. nih.gov

Deprotonation: As the anion concentration increases, its basicity can be sufficient to abstract the proton from the N-H group entirely. This deprotonation event causes a significant change in the electronic structure of the molecule, leading to a dramatic shift in its photophysical properties, often resulting in a strong fluorescence enhancement or a distinct color change. nih.gov

The trifluoromethyl group, present in 6-Methoxy-4-(trifluoromethyl)-2-quinolinol, is a powerful electron-withdrawing group. This property can increase the acidity of nearby N-H or O-H protons, making them more susceptible to deprotonation by anions and potentially enhancing the sensitivity of the sensor. A sensor featuring a quinoline-thiosemicarbazone structure demonstrated high selectivity for fluoride ions, with the sensing mechanism confirmed by ¹H-NMR titration to be deprotonation of the N-H proton. nih.gov This approach highlights the potential for creating highly sensitive and selective anion sensors based on appropriately functionalized quinoline frameworks.

Photophysical Properties and Luminescence Studies

The utility of this compound and its analogs in sensing and materials science is deeply rooted in their unique photophysical behaviors. Phenomena such as aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) are particularly significant, offering pathways to novel sensing modalities and materials with stimuli-responsive properties.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are non-emissive or weakly fluorescent in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. mdpi.com This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional dyes.

The primary mechanism behind AIE is the Restriction of Intramolecular Motion (RIM) . In solution, the excited state energy of AIE-active molecules (AIEgens) is often dissipated non-radiatively through intramolecular rotations and vibrations. When the molecules aggregate, these motions are physically constrained, blocking the non-radiative decay channels and forcing the molecule to release its energy radiatively as fluorescence.

Quinoline derivatives have been successfully incorporated into AIE-active probes. For example, quinoline-malononitrile (QM) has been developed as an AIE building block. mdpi.com These probes are designed to be weakly fluorescent in a soluble state. However, upon enzymatic reaction or interaction with an analyte that induces aggregation, a strong fluorescence signal is produced. This "off-on" switching makes AIEgens excellent candidates for bio-sensing and imaging, as the signal is generated against a dark background, leading to high sensitivity.

| Probe | Target | Mechanism | Key Feature |

|---|---|---|---|

| Quinoline-malononitrile (QM-NH₂) | Monoamine Oxidases (MAOs) | Enzymatic reaction generates AIE-active product (QM-OH) | ~20-fold fluorescence enhancement in cells mdpi.com |

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can occur in molecules containing both a proton donor (e.g., -OH) and a proton acceptor (e.g., a nitrogen atom) in close proximity within an intramolecular hydrogen bond.

The process unfolds as follows:

Excitation: The molecule absorbs a photon, promoting it from its normal ground state (Enol form) to an excited state (E*).

Proton Transfer: In the excited state, the acidity and basicity of the donor and acceptor groups, respectively, are significantly increased. This triggers an ultrafast transfer of the proton from the donor to the acceptor, creating an excited-state tautomer (Keto form, K*).

Emission: The excited tautomer (K) relaxes to its ground state (K) by emitting a photon. This fluorescence occurs at a significantly longer wavelength (lower energy) than the normal fluorescence from the E form.

Reverse Transfer: The molecule in the ground-state keto form (K) is typically unstable and rapidly transfers the proton back to revert to the original enol form (E).

This entire cycle results in an unusually large Stokes shift (the difference between the absorption and emission maxima), which is a hallmark of ESIPT. This large separation is advantageous in fluorescence imaging and sensing as it minimizes self-absorption and reduces background interference.

For hydroxyquinoline derivatives like this compound, the hydroxyl group can act as the proton donor and the quinoline nitrogen as the acceptor. The ESIPT process can be highly sensitive to the molecular environment. The binding of a metal ion to the hydroxyl and nitrogen sites can block the proton transfer pathway, leading to a quenching of the long-wavelength tautomer emission and often an appearance or enhancement of the shorter-wavelength enol emission. This provides a ratiometric sensing capability, where the ratio of intensities at two different wavelengths changes upon analyte binding, offering a more robust and reliable sensing signal.

Tunable Emission and Solvatochromism

The photophysical properties of quinolinol derivatives, including this compound, are of significant interest due to their potential applications as fluorescent probes and in materials science. The emission characteristics of these compounds can be finely tuned through strategic substitution on the quinoline core, and they often exhibit solvatochromism, where the emission wavelength is dependent on the polarity of the solvent.

The fluorescence of the quinolinol scaffold is influenced by the electronic nature of its substituents. The presence of an electron-donating group, such as the methoxy (-OCH3) group at the 6-position, and a strong electron-withdrawing group, like the trifluoromethyl (-CF3) group at the 4-position, creates a "push-pull" system. This configuration can facilitate intramolecular charge transfer (ICT) upon photoexcitation, which often leads to a large Stokes shift and pronounced solvatochromic effects.

In analogous functionalized quinolinones, a positive solvatochromism is frequently observed, meaning there is a bathochromic (red) shift in the emission spectrum as the polarity of the solvent increases. This phenomenon is attributed to the stabilization of the more polar excited state by polar solvent molecules. For instance, some quinolinone derivatives show a stronger emission as solvent polarity increases. Studies on related hydroxyquinoline derivatives have also demonstrated significant Stokes shifts and a redshift in fluorescence peaks with rising solvent polarity, confirming the influence of the solvent environment on the emission properties.

The trifluoromethyl group, known for its high electronegativity, plays a crucial role in modulating the electronic and photophysical properties of the molecule. It enhances the electron-accepting nature of the quinolinol ring system, which can influence quantum yields and emission wavelengths. The combination of these substituents on the 2-quinolinol core allows for the rational design of fluorophores with tailored emission properties for specific sensing or imaging applications.

Table 1: Illustrative Solvatochromic Effects on Analogous Quinoline Derivatives

Coordination Chemistry with Metal Ions

The 2-quinolinol scaffold, particularly when bearing a hydroxyl group, is an effective chelating agent for a wide variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as a bidentate ligand, forming stable complexes with metal centers. This behavior is well-documented for the isomeric 8-hydroxyquinoline (B1678124) and is applicable to 2-quinolinol derivatives like this compound.

Derivatives of hydroxyquinoline are known to form stable chelate complexes with numerous transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II), as well as other metals like In(III) and Ag(I). nih.govmdpi.com The complexation typically involves the deprotonation of the hydroxyl group, allowing the oxygen to form a coordinate bond with the metal ion, while the quinoline nitrogen also coordinates, forming a stable five-membered ring. acs.org

The stability of these metal complexes is quantified by their formation constants (log K). Studies on indium(III) complexes with various substituted quinolines have demonstrated stepwise formation of chelates, with stability constants determined using techniques like the Calvin-Bjerrum pH-titration method. mdpi.com The stoichiometry of these complexes is commonly found to be 1:2 (Metal:Ligand), although other ratios can occur depending on the metal's coordination number and the reaction conditions. oup.comnih.gov For instance, Cu(II) and Ni(II) often form ML2 complexes with 8-hydroxyquinoline. nih.gov

For analogous complexes, different geometries are observed. For example, complexes of Cu(II), Ni(II), and Zn(II) with 6-methoxyquinoline (B18371) (acting as a monodentate ligand in this case) have been formulated as M(6-MeOQ)2Cl2, featuring MN2Cl2 coordination spheres. nih.gov In contrast, complexes with the bidentate 8-hydroxyquinoline ligand often exhibit octahedral or square-planar geometries. oup.comnih.gov A Cu(II) complex with 8-hydroxyquinoline has been proposed to have a square-planar geometry, while Co(II) and Ni(II) complexes, incorporating water molecules, adopt an octahedral geometry. oup.comnih.gov

In a hypothetical complex of this compound with a divalent metal ion (M²⁺), a general structure of M(L)2 could be expected, where L is the deprotonated quinolinol ligand. The coordination geometry would depend on the specific metal ion. For instance, Cu(II) might favor a distorted square-planar geometry, while Co(II) or Ni(II) might adopt a tetrahedral or octahedral geometry, potentially including additional ligands like water or other solvent molecules. X-ray diffraction studies on related compounds confirm that the quinoline ligand and the metal center form a nearly planar chelate ring, with intermolecular interactions such as π-stacking often playing a role in the crystal lattice packing. nih.gov

Table 2: Common Geometries of Metal Complexes with Analogous Quinoline Ligands

Mechanistic Investigations of Biological Interactions (in vitro biochemical focus)

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets. The specific substitutions of a methoxy and a trifluoromethyl group on the 2-quinolinol core can confer potent and selective inhibitory activity against various enzymes and receptors.

DNA Gyrase: Quinolone-based compounds are classic inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. nih.govoup.com The mechanism of action does not involve covalent binding but rather the stabilization of a ternary complex between the enzyme and DNA. mdpi.com Quinolones bind to this complex at the interface of the protein and the cleaved DNA strands. nih.gov This interaction prevents the enzyme from re-ligating the DNA break it creates, effectively converting the gyrase into a cellular toxin that causes permanent double-stranded DNA breaks, which stalls replication forks and leads to bacterial cell death. mdpi.comnih.gov The C-4 keto and C-3 carboxylic acid groups (present in the tautomeric quinolone form) are crucial for this activity, often mediated through a water-metal ion bridge involving a magnesium ion. nih.gov A compound like this compound, existing in equilibrium with its 2-quinolone tautomer, fits this structural paradigm. Novel quinoline derivatives have shown potent inhibitory activity against E. coli DNA gyrase with IC50 values in the low micromolar range. nih.gov

PDE10A: Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) and is a therapeutic target for central nervous system disorders like schizophrenia. nih.govrsc.org Structure-based drug design has led to the discovery of potent PDE10A inhibitors based on the quinoline scaffold. nih.gov Mechanistic studies reveal that these inhibitors bind in the enzyme's active site. Key interactions often include hydrogen bonds and π-π stacking interactions. rsc.org The quinoline core serves as a scaffold, and substituents can be optimized to interact with specific "selectivity pockets" within the enzyme, conferring high potency and selectivity over other PDE subtypes. nih.gov For example, the clinical candidate PF-2545920 is a quinoline derivative that demonstrates the effectiveness of this scaffold. nih.gov

Cathepsin K: Cathepsin K is a cysteine protease highly expressed in osteoclasts, playing a key role in bone resorption. Its inhibition is a therapeutic strategy for osteoporosis. nih.gov The inhibitory mechanism of many Cathepsin K inhibitors involves interaction with the catalytic cysteine residue (Cys-25) in the active site. mdpi.com Heterocyclic compounds have been developed as potent inhibitors. mdpi.comnih.gov For instance, inhibitors containing a nitrile group can form a reversible thioimidate adduct with Cys-25. mdpi.com While specific data on 2-quinolinol derivatives is limited, the scaffold could be designed to present an electrophilic "warhead" or other functional groups that interact with the active site residues. Structure-activity relationship (SAR) studies on peptidomimetic inhibitors have shown that substituents that fit into the S2 and S3 pockets of the enzyme can dramatically enhance potency, with some trifluoromethyl-containing inhibitors showing IC50 values in the nanomolar and even picomolar range. nih.gov

AT1 Receptor: The angiotensin II type 1 (AT1) receptor is a G protein-coupled receptor whose blockade is a major strategy for treating hypertension. acs.org Novel AT1 receptor antagonists have been developed using the 4-phenylquinoline (B1297854) structure as a bioisostere for the classical biphenyl (B1667301) fragment found in "sartan" drugs. acs.org These compounds act as competitive antagonists, displacing the binding of angiotensin II. nih.gov Radioligand binding assays using rat hepatic membranes have shown that certain quinoline derivatives can achieve nanomolar affinity for the AT1 receptor. acs.org The quinoline core provides a rigid scaffold for positioning the necessary pharmacophoric elements to interact with the receptor's binding pocket. The selectivity for AT1 over the AT2 receptor is a key feature of these antagonists. nih.gov

P2X7R: The P2X7 receptor (P2X7R) is an ATP-gated ion channel involved in inflammation and cancer, making it an attractive therapeutic target. nih.gov Quinoline and quinolinone-based compounds have been identified as potent and selective P2X7R antagonists. nih.gov SAR studies on quinolinone derivatives showed that substitutions at various positions are critical for activity. nih.gov Further modification of the core to a quinoline skeleton led to compounds with IC50 values in the single-digit nanomolar range for inhibiting P2X7R. nih.gov For example, a 2-chloro-5-adamantyl-quinoline derivative showed an IC50 of 4 nM. nih.gov These antagonists block the receptor's function, as demonstrated by the inhibition of pro-inflammatory cytokine IL-1β release from stimulated human cells. nih.gov The trifluoromethyl group is a common substituent in known P2X7R antagonists, suggesting that this compound has a structural basis for potential activity at this receptor. nih.gov

Table 3: Inhibitory Activities of Analogous Quinoline/Quinolone Compounds on Various Targets

Molecular Mechanisms of Antioxidant Activity (e.g., Single Electron Transfer, Hydrogen Atom Transfer)

The antioxidant potential of phenolic compounds, including quinolinol derivatives, is primarily attributed to their ability to neutralize free radicals through two principal mechanisms: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). scirp.orgresearchgate.net While direct experimental studies on the antioxidant mechanism of this compound are not extensively documented in the reviewed literature, a mechanistic understanding can be inferred from the established roles of its constituent functional groups—the phenolic hydroxyl, methoxy, and trifluoromethyl groups—on the quinoline scaffold.

The phenolic hydroxyl (-OH) group at the 2-position of the quinolinol ring is the primary site for antioxidant activity. researchgate.net In the Hydrogen Atom Transfer (HAT) mechanism, this hydroxyl group can donate its hydrogen atom to a free radical, thereby neutralizing it. The resulting quinolinoxyl radical is stabilized by resonance delocalization of the unpaired electron across the aromatic ring system. The efficiency of the HAT process is largely governed by the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. researchgate.net

Alternatively, the Single Electron Transfer (SET) mechanism involves the donation of an electron from the quinolinol to a free radical, forming a radical cation. This process is followed by proton transfer to fully neutralize the initial radical species. The feasibility of the SET mechanism is related to the ionization potential (IP) of the antioxidant molecule. researchgate.net Phenolic compounds can exhibit antioxidant activity through either or both of these pathways, often depending on the reaction medium and the nature of the free radical. researchgate.net

The substituents on the quinoline ring significantly modulate the antioxidant capacity by influencing the BDE of the O-H bond and the stability of the resulting radical intermediates.

Methoxy (-OCH₃) Group: The methoxy group at the 6-position is an electron-donating group (EDG). Through its positive mesomeric effect (+M), it increases the electron density on the aromatic ring. This increased electron density can stabilize the radical cation formed during the SET pathway, thereby enhancing the antioxidant activity. nih.gov In the context of the HAT mechanism, the electron-donating nature of the methoxy group can also lower the O-H bond dissociation enthalpy, making the hydrogen atom more readily available for donation. nih.gov Studies on other phenolic compounds have demonstrated that methoxy substituents generally enhance antioxidant potency. researchgate.net

Trifluoromethyl (-CF₃) Group: The trifluoromethyl group at the 4-position is a strong electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. This property generally deactivates the aromatic ring towards electrophilic attack and can have a contrasting effect on antioxidant activity compared to electron-donating groups. By withdrawing electron density, the -CF₃ group can increase the O-H bond dissociation enthalpy, potentially hindering the HAT mechanism. Similarly, it would destabilize the formation of a radical cation, making the SET pathway less favorable. However, the influence of EWGs on antioxidant activity is not always straightforward and can be context-dependent. In some systems, the inductive effect of such groups can influence the spin density distribution in the resulting radical, affecting its stability.

Table 1: Influence of Functional Groups on Antioxidant Mechanisms

| Functional Group | Position | Electronic Effect | Influence on HAT Mechanism | Influence on SET Mechanism |

| Hydroxyl (-OH) | 2 | Primary active site | Donates a hydrogen atom | Donates an electron |

| Methoxy (-OCH₃) | 6 | Electron-donating | Lowers O-H BDE, enhances activity | Stabilizes radical cation, enhances activity |

| Trifluoromethyl (-CF₃) | 4 | Electron-withdrawing | Increases O-H BDE, may reduce activity | Destabilizes radical cation, may reduce activity |

Applications in Advanced Materials Science

Quinoline derivatives have garnered significant interest in the field of advanced materials science due to their rigid, planar structures and tunable photophysical and electronic properties. The specific substitution pattern of this compound suggests its potential utility in various optoelectronic applications, although direct studies on this compound are limited. The following sections explore its potential applications based on the properties of analogous compounds.

The luminescent properties of quinoline derivatives make them promising candidates for use as emitters or host materials in Organic Light-Emitting Diodes (OLEDs). nih.gov The electroluminescence of these materials can be tuned by the introduction of various substituents.

The methoxy group, as an electron-donating substituent, is known to influence the photoluminescent properties of aromatic compounds, often leading to a bathochromic (red) shift in the emission spectrum. nih.gov This allows for the tuning of the emission color. Furthermore, methoxy substitution has been shown to improve the hole-transporting properties of organic materials, which is crucial for achieving balanced charge injection and recombination in the emissive layer of an OLED, thereby enhancing device efficiency.

Conversely, the trifluoromethyl group, being strongly electron-withdrawing, can enhance the electron-transporting properties of a material. scispace.com This is a desirable characteristic for n-type materials in OLEDs. The presence of the -CF₃ group can also increase the material's thermal and morphological stability and reduce intermolecular stacking, which can help to prevent aggregation-caused quenching of luminescence. scispace.com

The combination of both an electron-donating group (-OCH₃) and an electron-withdrawing group (-CF₃) on the same quinolinol scaffold could result in a material with a significant intramolecular charge transfer (ICT) character. Such materials are of interest for developing efficient thermally activated delayed fluorescence (TADF) emitters, which can harvest both singlet and triplet excitons and thus achieve high internal quantum efficiencies in OLEDs.

In the realm of organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs), quinoline derivatives have been explored as components of sensitizer (B1316253) dyes and as electron or hole transport materials. The broad absorption spectra and good electrochemical stability of many quinoline compounds are advantageous for these applications. nih.gov

For a molecule to be an effective sensitizer in a DSSC, it must exhibit strong absorption in the visible spectrum and have appropriate energy levels to facilitate electron injection into the semiconductor's conduction band (e.g., TiO₂) and subsequent regeneration by the electrolyte. The push-pull electronic structure that could arise from the methoxy and trifluoromethyl substituents in this compound might lead to strong absorption bands and favorable frontier molecular orbital energy levels for such applications.

In OPVs, materials with good charge transport properties are essential. As mentioned, the methoxy group can enhance hole mobility, while the trifluoromethyl group can improve electron mobility. Therefore, derivatives of this compound could potentially be developed as either p-type or n-type materials for the active layer of an OPV, depending on further molecular design.

Organic field-effect transistors (OFETs) rely on organic semiconductors with high charge carrier mobility. The charge transport properties of molecular semiconductors are highly dependent on their molecular packing in the solid state. The planar nature of the quinoline core is conducive to π-π stacking, which facilitates intermolecular charge hopping.

The introduction of substituents like the methoxy and trifluoromethyl groups can influence the solid-state packing and, consequently, the charge transport characteristics. While the methoxy group can enhance hole mobility, the trifluoromethyl group's ability to improve electron transport makes this class of compounds interesting for developing both p-channel and n-channel OFETs. The development of high-performance, air-stable n-channel organic semiconductors remains a challenge, and the electron-deficient nature imparted by the trifluoromethyl group could be beneficial in this regard.

Table 2: Potential Roles of Substituents in Optoelectronic Applications

| Substituent | Property | Potential Application | Rationale |

| Methoxy (-OCH₃) | Electron-donating, enhances hole transport | OLEDs (hole transport layer, emitter), OPVs (p-type material), OFETs (p-channel) | Improves charge injection/transport and can tune emission wavelength. |

| Trifluoromethyl (-CF₃) | Electron-withdrawing, enhances electron transport, improves stability | OLEDs (electron transport layer, emitter), OPVs (n-type material), OFETs (n-channel) | Improves charge injection/transport and enhances material stability. |

Conclusion and Future Directions in Quinolinol Research

Synthesis of Current Research Trajectories and Contributions to Quinoline (B57606) Chemistry

The quinoline scaffold remains a cornerstone in the development of heterocyclic compounds, demonstrating significant versatility and a broad spectrum of biological activities. researchgate.net Current research trajectories are increasingly focused on the strategic functionalization of the quinoline ring to enhance potency, selectivity, and pharmacokinetic properties. A key trend in this area is the incorporation of fluorine-containing substituents, particularly the trifluoromethyl (CF3) group. The presence of a CF3 group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to improved pharmacological profiles. mdpi.com This has been demonstrated in numerous FDA-approved drugs where the trifluoromethyl group is a critical pharmacophore. mdpi.com

The specific substitution pattern of 6-methoxy and 4-trifluoromethyl on a 2-quinolinol core represents a confluence of these research trends. The 6-methoxy group is a common feature in many bioactive quinolines, including the natural product quinine, and is known to influence the electronic properties and metabolic fate of the molecule. nih.govgoogle.com Simultaneously, the trifluoromethyl group at the 4-position is anticipated to confer unique electronic and steric properties. Research on analogous compounds, such as quinoline-derived trifluoromethyl alcohols, has revealed potent anticancer and neurological activities, including antiepileptic and analgesic effects through mechanisms like sodium channel blocking. nih.govnih.gov The synthesis of various fluorinated quinoline analogs has also yielded compounds with significant antifungal activity. mdpi.com Therefore, the study of 6-Methoxy-4-(trifluoromethyl)-2-quinolinol, while not extensively detailed in current literature, is positioned at the intersection of several important avenues in medicinal chemistry, contributing to the broader understanding of how substituent effects can be harnessed to create novel therapeutic agents.

Identification of Remaining Challenges and Knowledge Gaps in this compound Research

Despite the promising structural features of this compound, significant knowledge gaps and challenges impede its full exploration. The most prominent gap is the scarcity of dedicated research on this specific isomer. There is a lack of comprehensive reports detailing its fundamental physicochemical properties, spectroscopic characterization, and, most importantly, its biological activity profile. This absence of foundational data makes it difficult to predict its therapeutic potential or applications in materials science.

From a synthetic perspective, the construction of poly-substituted, fluorinated quinolines presents several challenges. The introduction of fluorine and trifluoromethyl groups often requires specialized, and sometimes hazardous, reagents and can be costly. bohrium.com Achieving specific regioselectivity during the quinoline ring formation can be difficult, potentially leading to isomeric mixtures that require challenging purification. Traditional synthetic methods may rely on harsh conditions or precious metal catalysts (e.g., palladium), which raises environmental and cost concerns. mdpi.compharmtech.com Overcoming these hurdles to develop an efficient, scalable, and green synthesis for this compound is a primary challenge. Furthermore, the interplay between the electron-donating 6-methoxy group and the strongly electron-withdrawing 4-trifluoromethyl group on the reactivity and biological function of the 2-quinolinol core is not well understood, representing a significant gap in the structure-activity relationship (SAR) knowledge for this class of compounds.

Prospective Research Avenues for Chemical Synthesis and Mechanistic Exploration

Future research on this compound should be multifaceted, addressing the current knowledge gaps through innovative synthesis, mechanistic studies, and biological evaluation.

Prospective Avenues in Chemical Synthesis:

Modern Catalysis: Exploration of modern synthetic strategies such as metal-free oxidative annulation or photoredox catalysis could provide milder and more efficient routes to the quinoline core. mdpi.comresearchgate.net These methods often offer better functional group tolerance and can reduce reliance on precious metals.

Flow Chemistry: Utilizing continuous flow chemistry for the synthesis could enhance safety, particularly when handling fluorinating agents, and allow for easier scalability and optimization of reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate quinoline synthesis, such as in the Friedländer reaction. mdpi.com Applying this technique could reduce reaction times and potentially improve yields for the target compound.

Mechanistic and Computational Exploration:

Computational Modeling: In the absence of extensive experimental data, in silico studies can provide valuable insights. Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties (NMR, IR), investigate the thermodynamics of different synthetic pathways, and understand the electronic structure of the molecule.

Molecular Docking: Based on the known activities of similar trifluoromethylated quinolines, molecular docking studies can be performed to predict potential biological targets. nih.govnih.gov For instance, docking with sodium channel proteins, kinases, or fungal enzymes could guide initial biological screening efforts. nih.govmdpi.com

Biological and Pharmacological Screening:

Antiproliferative and Antifungal Assays: Given that related fluorinated quinolines have shown promise as anticancer and antifungal agents, a primary research avenue is to synthesize this compound and screen it against a panel of cancer cell lines and fungal pathogens. nih.govmdpi.com

Neurological Activity: The demonstrated analgesic and antiepileptic properties of quinoline-derived trifluoromethyl alcohols suggest that the target compound should be evaluated in models of neuropathic pain and seizure activity. nih.gov

A summary of biological activities found in structurally related quinoline compounds is presented in the table below, providing a rationale for future screening of this compound.

| Compound Class | Substituents of Note | Reported Biological Activity |

| Quinoline-Derived Trifluoromethyl Alcohols | α-Trifluoromethyl alcohol | Anticancer, Antiepileptic, Analgesic (Sodium Channel Blockers) |

| Fluorinated Quinoline Analogs | 8-Fluoro, 2,3-dimethyl, 4-benzoate ester | Antifungal (e.g., against S. sclerotiorum) |

| 6-Methoxy-2-Arylquinolines | 6-Methoxy, 4-Hydroxymethyl | P-glycoprotein (P-gp) Inhibition |

| 8-Hydroxyquinoline (B1678124) Derivatives | 8-Hydroxy, 2-Carboxyaldehyde | Anticancer (against K562, T-47D cell lines) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxy-4-(trifluoromethyl)-2-quinolinol, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with trifluoromethyl-containing ketones or aldehydes. For example, 6-aminoquinoline derivatives can react with trifluoroacetic anhydride under reflux in ethanol to introduce the trifluoromethyl group . Key parameters include temperature control (80–100°C), solvent polarity, and catalyst use (e.g., H₂SO₄ for cyclization). Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

| Reaction Step | Conditions | Yield Range |

|---|---|---|

| Cyclocondensation | Ethanol, 80°C | 60–75% |

| Trifluoromethylation | TFA, 100°C | 50–65% |

| Purification | Column Chromatography | 90–95% Purity |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C6, trifluoromethyl at C4). The hydroxyl proton at C2 appears as a broad singlet (δ 10–12 ppm) .

- FT-IR : Detect O–H (3200–3500 cm⁻¹), C–F (1100–1200 cm⁻¹), and quinoline ring vibrations (1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 213.16 (C₁₀H₆F₃NO) with fragmentation patterns indicating loss of –CF₃ or –OCH₃ groups .

Q. How does the trifluoromethyl group influence the compound’s electronic properties?

- Methodological Answer : The –CF₃ group is strongly electron-withdrawing, reducing electron density on the quinoline ring. Computational studies (DFT/B3LYP) show:

- Increased dipole moment (4.2 Debye vs. 2.8 Debye in non-fluorinated analogs).

- Lower LUMO energy (−1.8 eV), enhancing electrophilicity for nucleophilic substitution .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM) arise from assay conditions. Standardization steps:

Use consistent cell lines (e.g., S. aureus ATCC 25923).

Control solvent effects (DMSO ≤1% v/v).

Validate via dose-response curves and positive controls (e.g., ciprofloxacin) .

- Data Comparison :

| Study | IC₅₀ (µM) | Assay Conditions |

|---|---|---|

| A | 5.2 | Microdilution, pH 7.2 |

| B | 48.7 | Agar diffusion, pH 6.8 |

Q. How can reaction mechanisms involving this compound be elucidated?